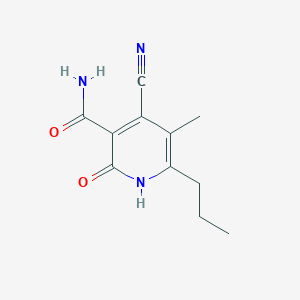![molecular formula C22H26N4O3 B14940491 5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione](/img/structure/B14940491.png)
5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The unique structure of this compound, which includes a quinoline moiety, a piperidine ring, and a pyrimidine-dione core, makes it a subject of interest for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Moiety: The quinoline moiety can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.
Formation of the Pyrimidine-Dione Core: The final step involves the formation of the pyrimidine-dione core through a cyclization reaction, typically using urea or thiourea as the cyclizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups of the pyrimidine-dione core, leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Dihydropyrimidine derivatives
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its quinoline moiety is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising candidate for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and materials engineering.
Mécanisme D'action
The mechanism of action of 5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. The piperidine ring can interact with neurotransmitter receptors, modulating their activity and affecting neurological functions. The pyrimidine-dione core can inhibit enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline moiety and are known for their antimalarial properties.
Piperidine Derivatives: Compounds such as piperidine and its derivatives are known for their use in pharmaceuticals and agrochemicals.
Pyrimidine-Dione Derivatives: Compounds such as barbiturates share the pyrimidine-dione core and are known for their sedative and hypnotic properties.
Uniqueness
The uniqueness of 5-[(6,8-dimethyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)pyrimidine-4,6(1H,5H)-dione lies in its combination of three distinct pharmacophores: the quinoline moiety, the piperidine ring, and the pyrimidine-dione core. This combination allows for a wide range of biological activities and makes it a versatile compound for scientific research and drug development.
Propriétés
Formule moléculaire |
C22H26N4O3 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
5-[(6,8-dimethyl-2-oxo-1H-quinolin-4-yl)methyl]-2-(3-methylpiperidin-1-yl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C22H26N4O3/c1-12-5-4-6-26(11-12)22-24-20(28)17(21(29)25-22)9-15-10-18(27)23-19-14(3)7-13(2)8-16(15)19/h7-8,10,12,17H,4-6,9,11H2,1-3H3,(H,23,27)(H,24,25,28,29) |
Clé InChI |
GLKGEIKGDDGVRU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C2=NC(=O)C(C(=O)N2)CC3=CC(=O)NC4=C(C=C(C=C34)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{(1R,5S)-7-[(4-Methoxyphenyl)sulfonyl]-9-oxa-3,7-diazabicyclo[3.3.1]non-3-YL}-2-butyn-1-one](/img/structure/B14940411.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B14940433.png)
![2-[(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B14940438.png)
![4-(3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940449.png)
![Methyl 3-[(3,4-dimethylphenyl){2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B14940459.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B14940460.png)
![2-methyl-N-(2-methylphenyl)-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940469.png)
![ethyl 4-(2-chloro-4-fluorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14940476.png)
![N-(4-methoxyphenyl)-2-{2-[(3-methylbutyl)sulfanyl]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide](/img/structure/B14940478.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B14940484.png)
![6-(4-methoxyphenyl)-2-(propylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B14940492.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(6-oxo-4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,6-dihydropyrimidin-2-yl)amino](phenylamino)methylidene]prop-2-enamide](/img/structure/B14940496.png)
![N-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(4-methoxyphenyl)amino]methylidene}-4-nitrobenzamide](/img/structure/B14940503.png)
